Jarin-1 vs. GH3 Family Enzymes: Quantitative Selectivity Profile
Jarin-1 inhibits JAR1 (GH3.11) with a Kᵢ of 3.8 ± 0.2 µM and a Kᵢ' of 10.9 ± 1.2 µM under ATP- and Ile-saturating assay conditions [1]. In contrast, closely related GH3 family enzymes—JAR4 (GH3.1), JAR6 (GH3.6), and GH3.10—show no measurable inhibition by Jarin-1 at concentrations up to 100 µM [1]. This selectivity is not achievable with pan-adenylate-forming enzyme inhibitors, which would simultaneously suppress multiple GH3-mediated hormone conjugation pathways including auxin (IAA) and salicylic acid (SA) conjugation, confounding phenotypic interpretation [1].
| Evidence Dimension | Enzyme inhibition potency (Kᵢ) and selectivity among GH3 family members |
|---|---|
| Target Compound Data | Kᵢ = 3.8 ± 0.2 µM; Kᵢ' = 10.9 ± 1.2 µM for JAR1 (GH3.11); <10% inhibition of JAR4, JAR6, and GH3.10 at 100 µM |
| Comparator Or Baseline | JAR4 (GH3.1), JAR6 (GH3.6), GH3.10: no measurable inhibition at 100 µM Jarin-1 |
| Quantified Difference | >26-fold selectivity window based on Kᵢ (3.8 µM) vs. inactive concentration (100 µM) |
| Conditions | In vitro spectrophotometric enzyme assay using heterologously expressed and affinity-purified GH3 enzymes; ATP and L-Ile saturating conditions |
Why This Matters
This selectivity enables specific interrogation of JA-Ile biosynthesis without off-target suppression of auxin (IAA) or salicylic acid (SA) conjugation pathways, critical for unambiguous jasmonate signaling studies.
- [1] Meesters C, Mönig T, Oeljeklaus J, Krahn D, Westfall CS, Hause B, Jez JM, Kaiser M, Kombrink E. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana. Nat Chem Biol. 2014 Oct;10(10):830-6. Supplementary Table 2 and Supplementary Figure 13. View Source
